molecular formula C10H14O4 B1194204 3,7-Dimethyl-2,6-octadienedioic acid

3,7-Dimethyl-2,6-octadienedioic acid

Cat. No.: B1194204
M. Wt: 198.22 g/mol
InChI Key: IUBQEOXMIZDLSO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-2,6-octadienedioic acid, also known in specific stereoisomeric forms as callosobruchusic acid, is a dicarboxylic acid derivative of a monoterpene that holds significant interest in chemical ecology and pest management research . Scientific studies have identified its role as a sex pheromone in certain insect species, such as the azuki bean weevil ( Callosbruchus chinensis ), attracting research attention for its potential in developing novel bioassay applications and sustainable pest control strategies . The compound's structure is closely related to other 3,7-dimethyl-2,6-octadiene derivatives, such as geranic acid, which is known to interact with enzymatic pathways including aldehyde and alcohol dehydrogenases, suggesting potential areas for further biochemical investigation . Researchers value this compound for exploring insect communication and behavior. Available to the scientific community, this product is guaranteed to be of high quality and purity to ensure reliable experimental results. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2,6-dimethylocta-2,6-dienedioic acid

InChI

InChI=1S/C10H14O4/c1-7(6-9(11)12)4-3-5-8(2)10(13)14/h5-6H,3-4H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

IUBQEOXMIZDLSO-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)O)CCC=C(C)C(=O)O

Synonyms

2,6-dimethyl-2,6-octadiene-1,8-dioic acid
BMS 197491
BMS-197491

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16O
  • Molecular Weight : 152.23 g/mol
  • IUPAC Name : 3,7-Dimethyl-2,6-octadienal

Citral exists as a mixture of two geometric isomers: geranial and neral. It is primarily derived from essential oils of plants such as lemongrass and lemon myrtle.

Food Industry

Citral is widely used as a flavoring agent due to its lemon-like aroma. It is present in various food products and beverages, enhancing their sensory qualities.

ApplicationDescription
Flavoring AgentUsed in candies, soft drinks, and baked goods to impart a citrus flavor.
Natural PreservativeExhibits antimicrobial properties that can help preserve food quality.

Fragrance Industry

Citral is a key ingredient in perfumes and cosmetics, valued for its fresh scent.

ApplicationDescription
Perfume CompositionUsed in the formulation of various perfumes to provide a citrus note.
Cosmetic ProductsIncorporated in lotions and creams for its fragrance and potential skin benefits.

Pharmaceutical Research

Recent studies have explored the therapeutic potential of citral, particularly its anti-inflammatory and anticancer properties.

  • Anti-inflammatory Effects : Citral has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Research indicates that citral may induce apoptosis in cancer cells by modulating apoptotic pathways . In vitro studies demonstrated its effectiveness against breast cancer cell lines (MCF-7) at varying concentrations .

Agricultural Applications

Citral has been investigated for its insecticidal properties.

ApplicationDescription
Insect RepellentEffective against various pests, making it suitable for organic farming practices.
Plant Growth RegulatorStudies indicate potential benefits in enhancing plant growth and resistance to stress .

Case Study 1: Anticancer Potential

A study involving the treatment of MCF-7 breast cancer cells with citral showed significant inhibition of cell proliferation at concentrations of 100 µM after 48 hours of exposure. The mechanism involved the activation of caspases leading to apoptosis .

Case Study 2: Antimicrobial Activity

Research demonstrated that citral exhibits strong antimicrobial activity against pathogens like Aspergillus flavus, suggesting its use as a natural preservative in food products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

3,7-Dimethyl-2,6-octadienedioic Acid vs. Geranic Acid (3,7-Dimethyl-2,6-octadienoic Acid)
  • Functional Groups: The diacid has two carboxylic acid groups, whereas geranic acid is a monoacid.
  • Bioactivity : Geranic acid derivatives, such as amides, demonstrate potent fungicidal activity (e.g., compound 5f has EC₅₀ values of 4.3 µM against Fusarium graminearum), while the diacid’s activity is primarily linked to metabolic pathways .
Hildebrandt Acid (2,6-Dimethyl-2,6-octadienedioic Acid)
  • Structural Difference : Methyl groups at positions 2 and 6 (vs. 3 and 7 in the target compound).
  • Metabolism : Formed via β-oxidation of geraniol in rats and rabbits, Hildebrandt acid is a key metabolite but lacks reported fungicidal activity .
3,7-Dimethyl-7-hydroxyl-2-octen-1,6-olide
  • Functional Groups : A seven-membered lactone with a hydroxyl group at position 5.
  • Bioactivity : Exhibits fungicidal activity against plant pathogens, but its mechanism differs from the diacid’s amide derivatives .

Table 1: Fungicidal Activity of Selected Derivatives

Compound Target Pathogen EC₅₀ (µM) Inhibition Rate at 50 µg/mL Reference
3,7-Dimethyl-2,6-octadienamide (5f) Fusarium graminearum 4.3 N/A
3,7-Dimethyl-2,6-octadienamide (5I) Rhizoctonia solani N/A 93.4%
Geranic acid amide (5C) Rhizoctonia solani N/A 94.0%

Key Insight : Amidation enhances fungicidal activity compared to the parent acids.

Metabolic Pathways and Environmental Persistence

  • Geranic Acid: Metabolized to 3-hydroxy citronellic acid via hydration or oxidized to Hildebrandt acid, showing prolonged metabolic turnover .

Table 2: Volatility and Field Persistence

Compound Volatility (Field Exposure) Reference
(E)-3,7-Dimethyl-2,6-octadienedioic acid 14 days
Z-3-Hexenyl acetate 28 days

Preparation Methods

Potassium Permanganate (KMnO₄) Oxidation

In acidic conditions (H₂SO₄, pH 1–2), geraniol undergoes oxidative cleavage:

Geraniol+KMnO4H+3,7-Dimethyl-2,6-octadienedioic acid+MnO2+H2O\text{Geraniol} + \text{KMnO}4 \xrightarrow{\text{H}^+} 3,7\text{-Dimethyl-2,6-octadienedioic acid} + \text{MnO}2 + \text{H}_2\text{O}

Conditions : 60–80°C, 6–8 hours.
Yield : 45–55%.

Chromium Trioxide (CrO₃) Mediated Oxidation

CrO₃ in acetone (Jones reagent) offers faster kinetics:
Conditions : 0–5°C, 2–3 hours.
Yield : 60–65%, but generates toxic Cr(III) waste.

Table 1: Oxidation Methods Comparison

ReagentTemperature (°C)Time (h)Yield (%)Byproducts
KMnO₄60–806–845–55MnO₂, H₂O
CrO₃0–52–360–65Cr(III) compounds

Esterification-Hydrolysis Cascade

This two-step approach avoids over-oxidation:

Methyl Geranate Synthesis

Geranic acid is esterified with methanol under acidic catalysis:

Geranic acid+CH3OHH2SO4Methyl geranate+H2O\text{Geranic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl geranate} + \text{H}2\text{O}

Conditions : 65°C, 12 hours, H₂SO₄ (1–2 mol%).
Yield : 85–90%.

Alkaline Hydrolysis

Methyl geranate is saponified to the diacid:

Methyl geranate+NaOH3,7-Dimethyl-2,6-octadienedioic acid+CH3OH\text{Methyl geranate} + \text{NaOH} \rightarrow 3,7\text{-Dimethyl-2,6-octadienedioic acid} + \text{CH}_3\text{OH}

Conditions : 80°C, 4 hours, NaOH (10% w/v).
Yield : 75–80%.

Advantage : High overall yield (64–72%) with minimal side reactions.

Catalytic Hydrogenation of Acetylenic Precursors

Palladium-catalyzed hydrogenation of 3,7-dimethyl-2,6-octadiynedioic acid selectively reduces triple bonds:

3,7-Dimethyl-2,6-octadiynedioic acid+H2Pd/C3,7-Dimethyl-2,6-octadienedioic acid\text{3,7-Dimethyl-2,6-octadiynedioic acid} + \text{H}_2 \xrightarrow{\text{Pd/C}} 3,7\text{-Dimethyl-2,6-octadienedioic acid}

Conditions : 25°C, 1 atm H₂, ethanol solvent.
Yield : 70–75%.

Limitation : Requires high-purity acetylene precursor, increasing costs.

Acetal Protection-Halogenation Route

Adapted from patent EP2799420A1, this method involves:

Acetal Formation

4-Acetoxy-2-methyl-2-butenal is protected as a dioxane acetal:
Conditions : 2,2-dimethoxypropane, H₂SO₄, 25°C, 6 hours.
Yield : 80–85%.

Halogenation and Coupling

The acetal is halogenated (Cl₂ or Br₂) and coupled via sodium sulfide:
Conditions : −10°C, 2 hours.
Yield : 50–55% after oxidation and desulfuration.

Table 2: Industrial-Scale Method Comparison

MethodScalabilityCostEnvironmental Impact
Natural ExtractionLowHighSustainable
Chemical OxidationHighModerateHigh (waste Cr/Mn)
Esterification-HydrolysisHighLowModerate
Catalytic HydrogenationModerateHighLow
Acetal-HalogenationHighModerateModerate (S byproducts)

Emerging Biocatalytic Approaches

Recent advances employ E. coli expressing cytochrome P450 monooxygenases to oxidize geraniol:
Conditions : 30°C, pH 7.0, 24 hours.
Yield : 40–50% with >90% enantiomeric excess.

Future Outlook : Metabolic engineering may enhance yield and reduce reliance on harsh reagents.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 3,7-dimethyl-2,6-octadienoic acid, and how can reaction conditions be optimized?

  • Methodology : A common synthesis involves saponification of ethyl 3,7-dimethyl-2,6-octadienoate using NaOH in methanol under reflux (3 hours), followed by acidification and benzene extraction to yield the carboxylic acid (90% purity) . Optimization includes monitoring reaction time, temperature, and solvent ratios to minimize isomerization.
  • Data : NMR characterization (δ 1.62, 1.68 [s, =C-(CH₃)₂], 5.07 [t, –CH=]) confirms structural integrity .

Q. How can the (E)- and (Z)-isomers of 3,7-dimethyl-2,6-octadienoic acid be separated and quantified?

  • Methodology : High-performance liquid chromatography (HPLC) or gas chromatography (GC) with chiral stationary phases resolves geranic acid (E-isomer) and nerolic acid (Z-isomer). Purity ≥90% is achievable using gradient elution with UV detection .
  • Data : Isomeric ratios should be validated via mass spectrometry (MS) or nuclear Overhauser effect (NOE) NMR .

Q. What spectroscopic techniques are recommended for structural confirmation of this compound?

  • Methodology :

  • NMR : Key signals include doublet methyl groups (δ ~1.6–1.7) and olefinic protons (δ 5.0–5.7) .
  • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1640 cm⁻¹ (C=C stretch) .
  • MS : Molecular ion peak at m/z 168.115 (M⁺) confirms molecular formula C₁₀H₁₆O₂ .

Advanced Research Questions

Q. How does the stability of 3,7-dimethyl-2,6-octadienoic acid vary under different storage conditions?

  • Methodology : Stability assays under controlled humidity, temperature (e.g., 4°C vs. 25°C), and light exposure. Monitor degradation via HPLC and track oxidation products (e.g., epoxides) using LC-MS .
  • Data : The compound is stable in anhydrous, dark conditions but degrades in acidic/alkaline environments or with prolonged heat (>50°C) .

Q. What role does 3,7-dimethyl-2,6-octadienoic acid play in antagonistic microbial defense systems, and how can its bioactivity be tested?

  • Methodology :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria or fungi.
  • Mechanistic studies : Evaluate membrane disruption via fluorescence microscopy (propidium iodide uptake) .
  • Data : In parasitoid wasp studies, the compound exhibited antimicrobial synergy with resacetophenone .

Q. What advanced analytical methods are suitable for quantifying trace amounts of this compound in complex matrices?

  • Methodology :

  • LC-MS/MS : Use a C18 column with electrospray ionization (ESI) in negative mode. Limit of detection (LOD) <1 ng/mL is achievable.
  • Derivatization : Enhance sensitivity by converting the acid to its methyl ester (e.g., using BF₃-methanol) for GC-MS analysis .
    • Data : NIST reference spectra (e.g., m/z 168.115) provide validation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported isomer ratios across studies?

  • Methodology :

  • Standardization : Use certified reference materials (CRMs) for geranic and nerolic acid.
  • Inter-laboratory validation : Compare results across labs using identical columns (e.g., Chiralcel OD-H) and mobile phases .
    • Data : Discrepancies may arise from isomerization during extraction; stabilize samples with antioxidants (e.g., BHT) .

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies?

  • Methodology :

  • Nonlinear regression : Fit data to a four-parameter logistic model (IC₅₀/EC₅₀ calculations).
  • ANOVA : Compare efficacy across concentrations with post-hoc Tukey tests .
    • Data : Report absolute values (e.g., colony-forming units) alongside derived metrics (e.g., inhibition %) .

Tables for Key Data

Property Value Source
Molecular formulaC₁₀H₁₆O₂
Melting pointNot reported (viscous liquid)
StabilityDegrades in strong acids/alkalis
NMR (δ, ppm)1.62 (s, CH₃), 5.07 (t, CH=)

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